Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]-
Overview
Description
Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- is a chemical compound that features a hydrazine group attached to a phenyl ring substituted with nitro, trifluoromethyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- typically involves multi-step organic reactions. One common method is the nitration of a trifluoromethyl-substituted phenylhydrazine, followed by sulfonylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The hydrazine group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of hydrazine derivatives with different functional groups.
Scientific Research Applications
Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative without the nitro, trifluoromethyl, and sulfonyl substitutions.
4-(Trifluoromethyl)phenylhydrazine: Similar structure but lacks the nitro and sulfonyl groups.
2-Nitrophenylhydrazine: Contains the nitro group but lacks the trifluoromethyl and sulfonyl groups.
Uniqueness
Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and sulfonyl groups provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
[2-nitro-4-(trifluoromethylsulfonyl)phenyl]hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O4S/c8-7(9,10)18(16,17)4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVABYAVAESIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197057 | |
Record name | Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869-28-9 | |
Record name | Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1869-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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